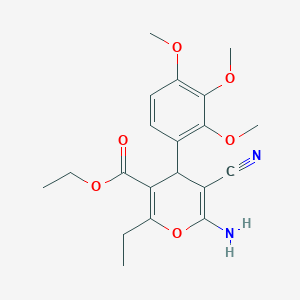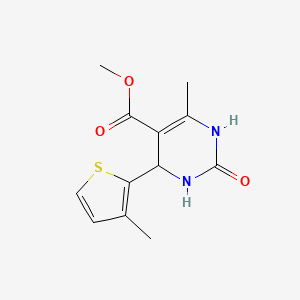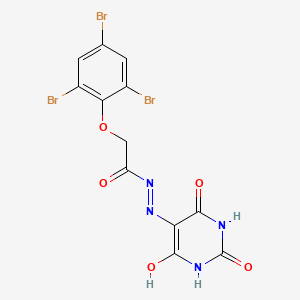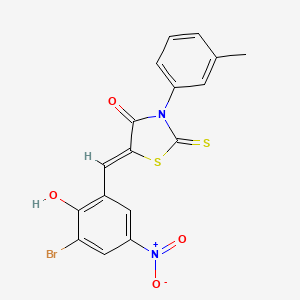
ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is a chemical compound that has garnered significant attention due to its potential applications in scientific research. This compound is a pyranocarboxylic acid derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is not well understood. However, it has been reported that this compound inhibits the growth of various bacterial and fungal strains by interfering with their cell wall synthesis. Additionally, this compound has been reported to exhibit anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate are not well studied. However, it has been reported that this compound exhibits antibacterial and antifungal activities by inhibiting the growth of various bacterial and fungal strains. Additionally, this compound has been reported to exhibit anti-inflammatory and anticancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate in lab experiments is its potential applications in medicinal chemistry. This compound can be used as a starting material for the synthesis of various bioactive molecules. Additionally, this compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the research on Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate. One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore the potential applications of this compound in the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, future research can focus on the synthesis of new derivatives of this compound with improved bioactivity and lower cost.
Métodos De Síntesis
Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate can be synthesized using several methods. One such method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, ethyl cyanoacetate, ethyl acetoacetate, and ammonium acetate in the presence of piperidine and acetic acid. This reaction results in the formation of the desired compound with a yield of 60%. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, ethyl cyanoacetate, and ethyl acetoacetate in the presence of piperidine and acetic acid. This reaction results in the formation of the intermediate, which is then reacted with ammonium acetate to form the desired compound.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate has several potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various bioactive molecules. It has been reported that this compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been reported to exhibit anti-inflammatory and anticancer activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory and cancerous diseases.
Propiedades
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-6-13-16(20(23)27-7-2)15(12(10-21)19(22)28-13)11-8-9-14(24-3)18(26-5)17(11)25-4/h8-9,15H,6-7,22H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQIZBILZMAGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=C(C=C2)OC)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5201820.png)
![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![5-fluoro-N,N-dimethyl-2-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5201839.png)
![4-{[3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5201847.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B5201857.png)
![4-(2-phenylethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5201866.png)

![11-(4-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5201910.png)
![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)
